
4-allyl-2-methoxyphenyl cyclohexylcarbamate
Overview
Description
4-allyl-2-methoxyphenyl cyclohexylcarbamate, also known as AL-LAD, is a synthetic hallucinogenic drug that belongs to the lysergamide family. The drug is a derivative of LSD and was first synthesized in the 1970s. AL-LAD is known for its potent hallucinogenic effects and has gained popularity among recreational drug users. However, in recent years, AL-LAD has been studied for its potential therapeutic applications in scientific research.
Mechanism of Action
4-allyl-2-methoxyphenyl cyclohexylcarbamate acts on the serotonin 2A receptor, which is a G protein-coupled receptor. The drug binds to the receptor and activates a signaling pathway that results in the activation of downstream effectors. This activation leads to changes in the activity of neurons in the brain, which results in the characteristic hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The drug has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood, perception, and cognition. This compound has also been found to increase the levels of dopamine, which is involved in the regulation of reward and motivation.
Advantages and Limitations for Lab Experiments
4-allyl-2-methoxyphenyl cyclohexylcarbamate has several advantages for use in scientific research. The drug has a high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the receptor's function. This compound has also been found to have a lower toxicity profile than other hallucinogenic drugs, which makes it safer for use in animal studies.
However, this compound also has several limitations for use in scientific research. The drug has a short half-life, which makes it difficult to study its long-term effects. This compound is also a Schedule I controlled substance, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 4-allyl-2-methoxyphenyl cyclohexylcarbamate. One area of research is the potential therapeutic applications of the drug. This compound has been found to have antidepressant and anxiolytic effects, and further research could lead to the development of new treatments for these conditions.
Another area of research is the development of new compounds based on the this compound molecule. Researchers could modify the structure of this compound to create new compounds with improved therapeutic properties.
Conclusion:
This compound is a synthetic hallucinogenic drug that has gained popularity among recreational drug users. However, the drug has also been studied for its potential therapeutic applications in scientific research. This compound acts on the serotonin 2A receptor and has been found to have a range of biochemical and physiological effects. While this compound has several advantages for use in scientific research, it also has several limitations. Future research on this compound could lead to the development of new treatments for depression, anxiety, and other conditions.
Synthesis Methods
The synthesis of 4-allyl-2-methoxyphenyl cyclohexylcarbamate involves the modification of the LSD molecule. The process involves the addition of an allyl group to the indole ring of LSD, which results in the formation of this compound. The synthesis of this compound is a complex process and requires specialized equipment and expertise.
Scientific Research Applications
4-allyl-2-methoxyphenyl cyclohexylcarbamate has been studied for its potential therapeutic applications in scientific research. The drug has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-7-13-10-11-15(16(12-13)20-2)21-17(19)18-14-8-5-4-6-9-14/h3,10-12,14H,1,4-9H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFFBXKJFKUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354530 | |
| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
91990-72-6 | |
| Record name | Carbamic acid, cyclohexyl-, 2-methoxy-4-(2-propenyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)

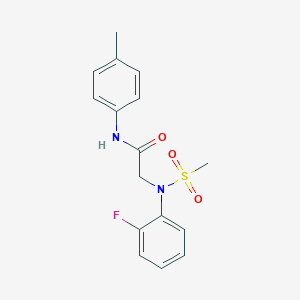
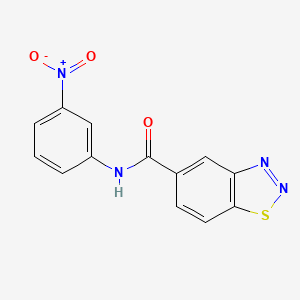
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)
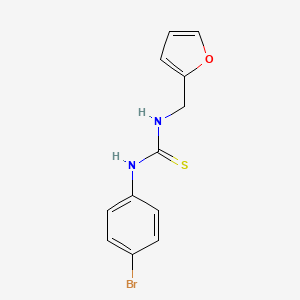
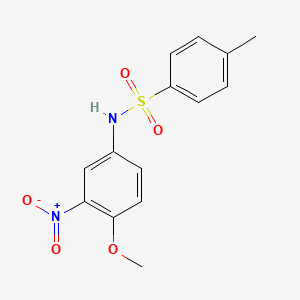
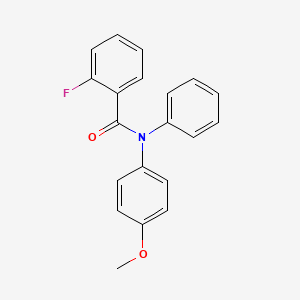
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
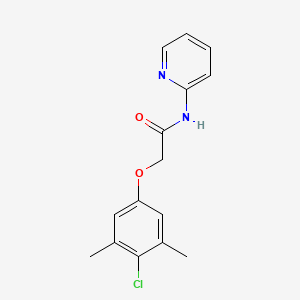
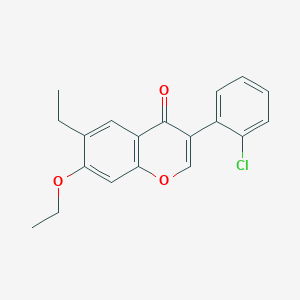
![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)